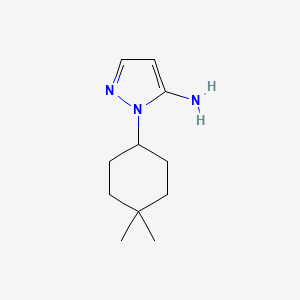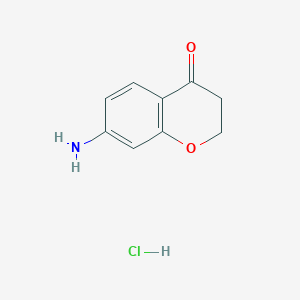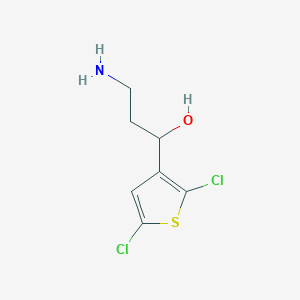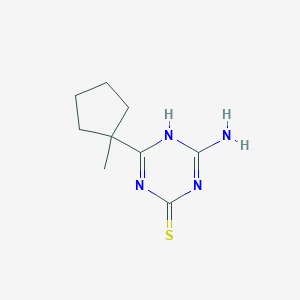
4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of an amino group at the 4th position, a 1-methylcyclopentyl group at the 6th position, and a thiol group at the 2nd position of the triazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and bases like triethylamine or sodium hydroxide to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of 1,3,5-triazines, including this compound, may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of herbicides, pesticides, and polymer stabilizers.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, its thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol include other 1,3,5-triazine derivatives such as:
- 4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazine-2-one
- 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and thiol groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H14N4S |
|---|---|
Poids moléculaire |
210.30 g/mol |
Nom IUPAC |
2-amino-6-(1-methylcyclopentyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C9H14N4S/c1-9(4-2-3-5-9)6-11-7(10)13-8(14)12-6/h2-5H2,1H3,(H3,10,11,12,13,14) |
Clé InChI |
KQVJZAGDNWPLBW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)C2=NC(=S)N=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






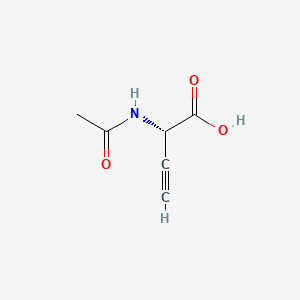
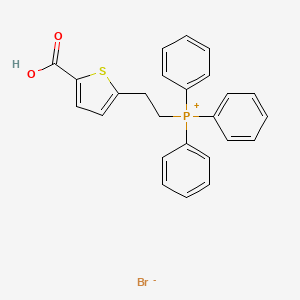

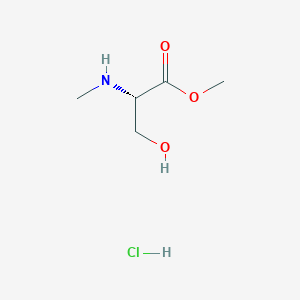
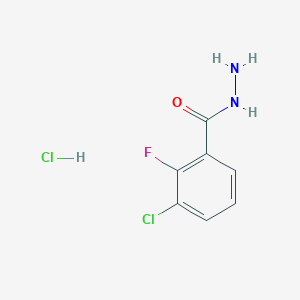
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)
